molecular formula C8H8O5 B3050893 2-(3,4,5-trihydroxyphenyl)acetic Acid CAS No. 29511-09-9

2-(3,4,5-trihydroxyphenyl)acetic Acid

Cat. No.: B3050893
CAS No.: 29511-09-9
M. Wt: 184.15 g/mol
InChI Key: DOUMISZLKFGEAX-UHFFFAOYSA-N
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Description

2-(3,4,5-Trihydroxyphenyl)acetic acid is a phenolic compound characterized by the presence of three hydroxyl groups attached to a benzene ring and an acetic acid moiety.

Scientific Research Applications

2-(3,4,5-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Future Directions

The future directions in the research of 2-(3,4,5-trihydroxyphenyl)acetic Acid could involve further exploration of its interactions with gut microbiota and its potential health benefits . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid . Another approach involves the reaction of bromine with 2-hydroxy-acetophenone in chloroform under ice bath conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the construction of the aromatic structure followed by functionalization to introduce the hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of 2-(3,4,5-trihydroxyphenyl)acetic acid is primarily attributed to its antioxidant properties. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage. It also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trihydroxyphenyl)acetic acid is unique due to the specific arrangement of its hydroxyl groups, which contributes to its distinct chemical reactivity and biological activity. This arrangement allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,9-10,13H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUMISZLKFGEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183707
Record name Acetic acid, 2-(3,4,5-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29511-09-9
Record name Acetic acid, 2-(3,4,5-trihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029511099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(3,4,5-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4,5-trihydroxyphenyl)acetic Acid
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2-(3,4,5-trihydroxyphenyl)acetic Acid
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2-(3,4,5-trihydroxyphenyl)acetic Acid
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2-(3,4,5-trihydroxyphenyl)acetic Acid
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Reactant of Route 6
2-(3,4,5-trihydroxyphenyl)acetic Acid

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